Cas no 1603020-22-9 (6-(but-2-yn-1-yl)amino-5-chloropyridine-3-carboxylic acid)

6-(But-2-yn-1-yl)amino-5-chloropyridine-3-carboxylic acid is a specialized pyridine derivative featuring a but-2-yn-1-ylamino substituent and a carboxylic acid functional group at the 3-position. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a versatile intermediate in the synthesis of bioactive molecules. The presence of both an alkyne and a carboxylic acid moiety allows for further functionalization via click chemistry or amide coupling reactions, making it valuable for drug discovery and development. Its chlorinated pyridine core enhances stability and reactivity, facilitating targeted modifications. This compound is typically handled under controlled conditions due to its reactive functional groups.
6-(but-2-yn-1-yl)amino-5-chloropyridine-3-carboxylic acid structure
1603020-22-9 structure
Product Name:6-(but-2-yn-1-yl)amino-5-chloropyridine-3-carboxylic acid
CAS No:1603020-22-9
MF:C10H9ClN2O2
MW:224.643661260605
CID:6411542
PubChem ID:116026307
Update Time:2025-10-31

6-(but-2-yn-1-yl)amino-5-chloropyridine-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 6-(but-2-yn-1-yl)amino-5-chloropyridine-3-carboxylic acid
    • 3-Pyridinecarboxylic acid, 6-(2-butyn-1-ylamino)-5-chloro-
    • EN300-1449820
    • 6-[(but-2-yn-1-yl)amino]-5-chloropyridine-3-carboxylicacid
    • 6-[(but-2-yn-1-yl)amino]-5-chloropyridine-3-carboxylic acid
    • 1603020-22-9
    • Inchi: 1S/C10H9ClN2O2/c1-2-3-4-12-9-8(11)5-7(6-13-9)10(14)15/h5-6H,4H2,1H3,(H,12,13)(H,14,15)
    • InChI Key: QWYPHGJICRNYFN-UHFFFAOYSA-N
    • SMILES: C1=NC(NCC#CC)=C(Cl)C=C1C(O)=O

Computed Properties

  • Exact Mass: 224.0352552g/mol
  • Monoisotopic Mass: 224.0352552g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 294
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 62.2Ų

6-(but-2-yn-1-yl)amino-5-chloropyridine-3-carboxylic acid Pricemore >>

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Additional information on 6-(but-2-yn-1-yl)amino-5-chloropyridine-3-carboxylic acid

Comprehensive Overview of 6-(but-2-yn-1-yl)amino-5-chloropyridine-3-carboxylic acid (CAS No. 1603020-22-9): Properties, Applications, and Industry Insights

The compound 6-(but-2-yn-1-yl)amino-5-chloropyridine-3-carboxylic acid (CAS No. 1603020-22-9) is a specialized pyridine derivative with a unique molecular structure, combining a chloro-substituted pyridine core with a but-2-yn-1-yl amino side chain. This configuration grants it distinct chemical properties, making it a subject of interest in pharmaceutical and agrochemical research. Its carboxylic acid functionality further enhances its reactivity, enabling versatile applications in synthetic chemistry. Researchers and industry professionals frequently search for terms like "pyridine-based intermediates", "chloropyridine synthesis", and "alkynyl amino acid derivatives", reflecting the growing demand for tailored organic compounds in drug discovery and material science.

In recent years, the focus on sustainable synthesis and green chemistry has driven innovations in the production of compounds like 6-(but-2-yn-1-yl)amino-5-chloropyridine-3-carboxylic acid. Questions such as "How to optimize yield in pyridine derivatization?" or "What catalysts are suitable for alkynylamino reactions?" highlight the practical challenges addressed by modern research. The compound’s selective reactivity makes it valuable for constructing complex molecules, particularly in the development of biologically active agents targeting enzymes or receptors. Its 5-chloro substitution is often leveraged to modulate electronic effects, a topic frequently explored in QSAR studies (Quantitative Structure-Activity Relationship).

From an industrial perspective, CAS 1603020-22-9 is categorized as a high-purity intermediate, with stringent quality controls to ensure consistency in downstream applications. Analytical techniques like HPLC, NMR, and mass spectrometry are critical for verifying its purity, a point emphasized in queries such as "How to characterize chloropyridine derivatives?". The compound’s stability under various pH conditions and solubility profiles are also key considerations for formulators. Notably, its potential role in crop protection chemicals aligns with the agrochemical sector’s demand for novel mode-of-action ingredients, addressing global concerns about pest resistance and environmental impact.

Emerging trends in precision medicine and catalysis have further amplified interest in 6-(but-2-yn-1-yl)amino-5-chloropyridine-3-carboxylic acid. For instance, its alkyne group offers click chemistry compatibility, a hot topic in bioconjugation and probe design. Searches for "clickable pyridine scaffolds" or "bioorthogonal handles" underscore its relevance in diagnostics and therapeutics. Additionally, the compound’s potential as a ligand precursor in transition-metal catalysis resonates with advancements in cross-coupling reactions, a pillar of modern organic synthesis.

Regulatory and safety profiles of CAS 1603020-22-9 are equally critical. While not classified as hazardous, proper handling guidelines—such as those for organic lab safety—are often queried by users. The compound’s environmental fate and biodegradability data remain areas of active study, reflecting the broader shift toward eco-friendly chemicals. As industries prioritize REACH compliance and lifecycle assessment, transparent documentation of such derivatives becomes essential for market adoption.

In summary, 6-(but-2-yn-1-yl)amino-5-chloropyridine-3-carboxylic acid exemplifies the intersection of structural ingenuity and applied chemistry. Its multifaceted utility—from pharmaceutical building blocks to agrochemical innovation—positions it as a compound of enduring significance. By addressing common search queries and aligning with contemporary scientific priorities, this overview aims to bridge knowledge gaps while emphasizing the compound’s role in advancing molecular design and industrial solutions.

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